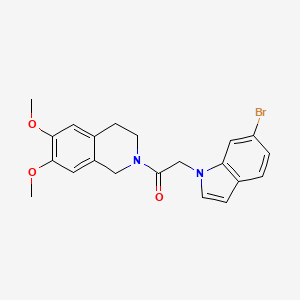![molecular formula C19H17ClN4OS3 B12171315 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide](/img/structure/B12171315.png)
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a methylsulfanyl group
Vorbereitungsmethoden
Die Synthese von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid umfasst in der Regel mehrere Schritte. Eine gängige Syntheseroute umfasst die folgenden Schritte:
Bildung des Thiadiazolrings: Der Thiadiazolring wird durch Reaktion von Thiosemicarbazid mit Schwefelkohlenstoff in Gegenwart einer Base und anschließender Cyclisierung synthetisiert.
Einführung der Chlorphenylgruppe: Die Chlorphenylgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Chlorphenylmethylsulfid mit dem Thiadiazolring reagiert.
Bildung der endgültigen Verbindung: Der letzte Schritt beinhaltet die Reaktion der Zwischenverbindung mit N-[(E)-(3-Methylphenyl)methylideneamino]acetamid unter bestimmten Reaktionsbedingungen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie den Einsatz fortschrittlicher Techniken wie der kontinuierlichen Durchflusssynthese beinhalten.
Analyse Chemischer Reaktionen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Nucleophile Substitutionsreaktionen können an der Chlorphenylgruppe auftreten, wobei Nucleophile wie Amine oder Thiole das Chloratom ersetzen.
Hydrolyse: Die Verbindung kann unter sauren oder basischen Bedingungen einer Hydrolyse unterliegen, was zum Abbau der Amidbindung und zur Bildung entsprechender Säuren und Amine führt.
Wissenschaftliche Forschungsanwendungen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung hat sich als potenzielles antimikrobielles Mittel erwiesen, das das Wachstum bestimmter Bakterien und Pilze hemmt.
Medizin: Forschungen haben sein Potenzial als entzündungshemmendes und krebshemmendes Mittel aufgezeigt, wobei Studien sich auf seinen Wirkmechanismus und seine Wirksamkeit in verschiedenen Modellen konzentrieren.
Industrie: Es wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet, z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Es wird angenommen, dass die Verbindung ihre Wirkung entfaltet, indem:
Enzyme gehemmt werden: Es kann die Aktivität bestimmter Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, was zu einer Störung von Zellprozessen führt.
Wechselwirkung mit DNA: Die Verbindung kann an DNA binden, was die Replikations- und Transkriptionsprozesse beeinträchtigt, was zu Zelltod führen kann.
Signalisierungspfade moduliert werden: Es kann Signalisierungspfade beeinflussen, die an Entzündungen und Zellproliferation beteiligt sind, und so entzündungshemmende und krebshemmende Eigenschaften aufweisen.
Wirkmechanismus
The mechanism of action of 2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-methylphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to disruption of cellular processes.
Interacting with DNA: The compound may bind to DNA, interfering with replication and transcription processes, which can result in cell death.
Modulating Signaling Pathways: It can affect signaling pathways involved in inflammation and cell proliferation, thereby exhibiting anti-inflammatory and anticancer properties.
Vergleich Mit ähnlichen Verbindungen
2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid kann mit anderen Thiadiazolderivaten verglichen werden, wie zum Beispiel:
2-(2-Chlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol: Diese Verbindung hat eine ähnliche Struktur, enthält aber einen Oxadiazolring anstelle eines Thiadiazolrings.
2-(4-Chlorphenyl)-5-phenyl-1,3,4-oxadiazol: Eine weitere ähnliche Verbindung mit einem anderen Substitutionsschema am Phenylring.
2-(2,4-Dichlorphenyl)-5-(methylsulfanyl)-1,3,4-oxadiazol: Diese Verbindung hat zwei Chloratome am Phenylring, was ihre Reaktivität und Eigenschaften beeinflussen kann.
Die Einzigartigkeit von 2-[[5-[(2-Chlorphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(3-Methylphenyl)methylideneamino]acetamid liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein sowohl von Thiadiazol- als auch von Chlorphenylgruppen, die zu seinen besonderen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C19H17ClN4OS3 |
|---|---|
Molekulargewicht |
449.0 g/mol |
IUPAC-Name |
2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-(3-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H17ClN4OS3/c1-13-5-4-6-14(9-13)10-21-22-17(25)12-27-19-24-23-18(28-19)26-11-15-7-2-3-8-16(15)20/h2-10H,11-12H2,1H3,(H,22,25)/b21-10- |
InChI-Schlüssel |
HHIPEKCDHFHVQK-FBHDLOMBSA-N |
Isomerische SMILES |
CC1=CC(=CC=C1)/C=N\NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12171234.png)
![7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12171243.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B12171264.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B12171266.png)
![N-{(1Z,3E)-1-[(Furan-2-ylmethyl)-carbamoyl]-4-phenyl-buta-1,3-dienyl}-4-methyl-benzamide](/img/structure/B12171272.png)
![N-(4-acetylphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171275.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171287.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171294.png)
![(3,4-Dimethoxyphenyl)[5-hydroxy-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B12171295.png)
![1-{[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B12171297.png)
![N-(3,5-dimethoxyphenyl)-2-[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B12171303.png)



